An In-Depth Technical Guide to (S)-6-Methylchroman-4-amine hydrochloride
An In-Depth Technical Guide to (S)-6-Methylchroman-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-6-Methylchroman-4-amine hydrochloride, a chiral amine derivative of the chroman scaffold, represents a molecule of significant interest in contemporary medicinal chemistry. The chroman nucleus is a privileged structure found in a variety of biologically active natural products and synthetic compounds.[1] This guide provides a comprehensive technical overview of (S)-6-Methylchroman-4-amine hydrochloride, including its precise chemical identity, a proposed enantioselective synthetic strategy, key physicochemical properties, and its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. The strategic incorporation of a methyl group at the 6-position and the stereochemically defined amine at the 4-position of the chroman ring system are critical determinants of its biological activity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
The IUPAC name for (S)-6-Methylchroman-4-amine hydrochloride is (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride .[2] This nomenclature precisely defines the molecular architecture: a chroman ring system with a methyl group at the 6-position and an amine group at the 4-position, with the stereochemistry at the chiral center (C4) designated as (S). The hydrochloride salt form is also specified.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | [2] |
| CAS Number | 1392218-82-4 | [2][3] |
| Molecular Formula | C₁₀H₁₄ClNO | [2][3] |
| Molecular Weight | 199.68 g/mol | [2] |
| Synonyms | (S)-6-Methylchroman-4-amine HCl, (4S)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | [2][3][4] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A summary of the key computed and reported properties of (S)-6-Methylchroman-4-amine hydrochloride is presented below.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C under an inert atmosphere | [5] |
| Purity | Typically ≥97% | [3] |
| InChI | 1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | [2] |
| InChIKey | XDTASUXSWBNHHX-FVGYRXGTSA-N | [2] |
| SMILES | CC1=CC2=C(C=C1)OCC[C@@H]2N.Cl | [2] |
Proposed Enantioselective Synthetic Strategy
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical chemistry, as the stereochemistry of a drug molecule profoundly influences its biological activity. While a specific, detailed experimental protocol for the synthesis of (S)-6-Methylchroman-4-amine hydrochloride is not extensively documented in publicly available literature, a plausible and efficient enantioselective route can be devised based on established methodologies for the asymmetric synthesis of 4-aminochromans.
A logical and field-proven approach involves the asymmetric reduction of a corresponding prochiral ketone, 6-methylchroman-4-one, followed by the introduction of the amine functionality. Biocatalysis, employing enzymes such as transaminases, offers a highly selective and environmentally benign route to chiral amines.
Synthesis of the Prochiral Ketone Precursor
The synthesis of the requisite starting material, 6-methylchroman-4-one, can be achieved through several established synthetic routes. A common method involves the intramolecular cyclization of a suitably substituted phenolic precursor.
Asymmetric Amination
With the prochiral ketone in hand, the crucial asymmetric amination step can be performed. The use of (S)-specific ω-transaminases (ω-TA) has emerged as a powerful tool for the synthesis of chiral amines from prochiral ketones.[6] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.
Experimental Protocol: Proposed Asymmetric Synthesis of (S)-6-Methylchroman-4-amine
-
Reaction Setup: In a temperature-controlled reaction vessel, 6-methylchroman-4-one is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Enzyme and Co-substrate Addition: An (S)-specific ω-transaminase is added to the reaction mixture. A suitable amino donor, such as L-alanine or isopropylamine, is also added in excess. The choice of amino donor is critical as it influences the reaction equilibrium and ease of product purification.[6]
-
By-product Removal (Optional but Recommended): The reaction produces a ketone by-product from the deamination of the amino donor (e.g., pyruvate from L-alanine). To drive the equilibrium towards the desired amine product, a system for by-product removal can be incorporated, such as the use of lactate dehydrogenase (LDH) and NADH to convert pyruvate to lactate.[6]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, to determine the conversion and enantiomeric excess of the product.
-
Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Salt Formation: The purified (S)-6-methylchroman-4-amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to yield (S)-6-Methylchroman-4-amine hydrochloride.
Figure 1: Proposed enantioselective synthesis of (S)-6-Methylchroman-4-amine hydrochloride.
Analytical Characterization
The structural elucidation and purity assessment of (S)-6-Methylchroman-4-amine hydrochloride are performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chroman ring, the diastereotopic protons of the methylene groups at positions 2 and 3, the methine proton at the chiral center (C4), and the methyl group at C6. The integration of these signals will correspond to the number of protons in each environment. The coupling patterns will provide information about the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the chroman ring, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z corresponding to the mass of C₁₀H₁₃NO.
-
Fragmentation Pattern: The fragmentation of the molecular ion in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[7] For 6-methylchroman-4-amine, this could involve the loss of fragments from the chroman ring.
-
Figure 2: A typical analytical workflow for the characterization of (S)-6-Methylchroman-4-amine hydrochloride.
Pharmacological Profile and Potential Applications
The chroman-4-amine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly for the treatment of neurodegenerative diseases.[1] The inhibition of key enzymes involved in the pathophysiology of these disorders is a well-established therapeutic strategy.
Rationale for Drug Development
Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[8] A multifactorial approach to treatment is often necessary, targeting various aspects of the disease pathology.
Potential Biological Targets
Based on studies of related chiral chroman amine analogues, (S)-6-Methylchroman-4-amine hydrochloride is a promising candidate for targeting enzymes implicated in neurodegeneration:
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[1]
-
Monoamine Oxidases (MAO-A and MAO-B): Inhibition of monoamine oxidases A and B can increase the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and has neuroprotective effects, making it a valuable strategy for Parkinson's disease and depression.[1]
Figure 3: Postulated mechanism of action for (S)-6-Methylchroman-4-amine in the context of neurodegenerative diseases.
Conclusion and Future Directions
(S)-6-Methylchroman-4-amine hydrochloride is a chiral molecule with significant potential in the field of drug discovery, particularly for neurological disorders. This guide has provided a comprehensive overview of its chemical identity, a plausible enantioselective synthetic strategy, and its potential pharmacological applications. The chroman-4-amine scaffold is a fertile ground for the development of novel therapeutics, and the specific stereochemistry and substitution pattern of the title compound make it a prime candidate for further investigation.
Future research should focus on the development and optimization of a scalable enantioselective synthesis. Furthermore, detailed in vitro and in vivo pharmacological studies are required to fully elucidate the biological targets, mechanism of action, and therapeutic efficacy of (S)-6-Methylchroman-4-amine hydrochloride. Such studies will be instrumental in advancing this promising molecule through the drug development pipeline.
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